5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole
CAS No.: 2253631-13-7
Cat. No.: VC4342226
Molecular Formula: C9H10BrF3N2O
Molecular Weight: 299.091
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2253631-13-7 |
|---|---|
| Molecular Formula | C9H10BrF3N2O |
| Molecular Weight | 299.091 |
| IUPAC Name | 5-bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole |
| Standard InChI | InChI=1S/C9H10BrF3N2O/c10-7-5-14-8(9(11,12)13)15(7)6-1-3-16-4-2-6/h5-6H,1-4H2 |
| Standard InChI Key | MKOCAWZEKRQITK-UHFFFAOYSA-N |
| SMILES | C1COCCC1N2C(=CN=C2C(F)(F)F)Br |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀BrF₃N₂O | |
| Molecular Weight | 299.091 g/mol | |
| IUPAC Name | 5-bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole | |
| PubChem CID | 137935880 | |
| SMILES | C1COCCC1N2C(=CN=C2C(F)(F)F)Br |
Chemical Structure and Functional Groups
The compound’s structure is defined by:
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Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms, providing π-electron density for potential hydrogen bonding or metal coordination.
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Oxan-4-yl Group: A six-membered cyclic ether attached at position 1, enhancing solubility and membrane permeability. This group is commonly used in drug design to improve pharmacokinetic properties .
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Trifluoromethyl Group (-CF₃): Positioned at C2, this strongly electron-withdrawing group increases metabolic stability and alters electronic interactions with biological targets .
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Bromine Atom (Br): At C5, bromine introduces steric bulk and potential for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Comparative Analysis of Substituents
| Position | Group | Role | Impact on Reactivity |
|---|---|---|---|
| C1 | Oxan-4-yl | Solubility enhancer, steric protection | Reduces electrophilic substitution |
| C2 | Trifluoromethyl (-CF₃) | Electron withdrawal, stability | Deactivates ring toward electrophiles |
| C5 | Bromine | Leaving group, steric hindrance | Facilitates nucleophilic substitution |
Synthesis and Reactivity
Key Challenges and Considerations
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Regioselectivity: The trifluoromethyl group at C2 may direct bromination to C5 due to its electron-withdrawing nature, but competing pathways (e.g., C4 substitution) require careful control.
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Oxan-4-yl Introduction: Steric hindrance from the imidazole ring and -CF₃ group may necessitate high temperatures or polar aprotic solvents (e.g., DMF, DMSO).
Physicochemical and Computational Insights
Solubility and Stability
| Property | Value | Source |
|---|---|---|
| Solubility | Not reported; likely moderate due to oxan-4-yl group | |
| LogP (Predicted) | ~2.5–3.0 (lipophilic) |
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Stability: The trifluoromethyl group and bromine atom confer resistance to oxidative degradation.
Computational Modeling
Molecular docking studies on related imidazoles (e.g., CLK1 inhibitors) highlight interactions with kinase ATP-binding pockets . The oxan-4-yl group may occupy hydrophobic pockets, while -CF₃ engages in π-π stacking.
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